2-(2-Methylimidazol-1-yl)-5-(trifluoromethyl)pyridine
Overview
Description
2-(2-Methylimidazol-1-yl)-5-(trifluoromethyl)pyridine is a heterocyclic compound that features both imidazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylimidazol-1-yl)-5-(trifluoromethyl)pyridine typically involves the reaction of 2-methylimidazole with a pyridine derivative under specific conditions. One common method includes the use of an organic solvent and a catalyst to facilitate the reaction. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylimidazol-1-yl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may be carried out under neutral or slightly basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may produce various substituted imidazole or pyridine derivatives .
Scientific Research Applications
2-(2-Methylimidazol-1-yl)-5-(trifluoromethyl)pyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(2-Methylimidazol-1-yl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole and pyridine derivatives, such as:
- 2-methylimidazole
- 5-trifluoromethylpyridine
- 2-(1H-imidazol-1-yl)pyridine
Uniqueness
The presence of both the imidazole and pyridine rings, along with the trifluoromethyl group, enhances its reactivity and versatility in various chemical reactions and applications .
Properties
IUPAC Name |
2-(2-methylimidazol-1-yl)-5-(trifluoromethyl)pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3/c1-7-14-4-5-16(7)9-3-2-8(6-15-9)10(11,12)13/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGRGSORRQXMGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.